![molecular formula C14H10ClNO2 B14158335 1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene CAS No. 3808-66-0](/img/structure/B14158335.png)
1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene is an organic compound that belongs to the class of substituted benzenes It features a benzene ring substituted with a chlorine atom and a vinyl group that is further substituted with a nitrophenyl group
Méthodes De Préparation
The synthesis of 1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives such as 1-chlorobenzene and 4-nitrobenzaldehyde.
Reaction Conditions: The key reaction is a Wittig reaction, where the aldehyde group of 4-nitrobenzaldehyde reacts with a phosphonium ylide derived from 1-chlorobenzene. This reaction is typically carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure better control over reaction conditions and yield optimization.
Analyse Des Réactions Chimiques
1-Chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atom can be replaced by other substituents using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Applications De Recherche Scientifique
1-Chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene involves its interaction with various molecular targets:
Molecular Targets: The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The vinyl group allows for conjugation with other molecules, enhancing its reactivity.
Pathways Involved: The compound can participate in electron transfer reactions, influencing redox pathways within cells. Its ability to undergo substitution reactions also makes it a versatile intermediate in metabolic pathways.
Comparaison Avec Des Composés Similaires
1-Chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene can be compared with other similar compounds:
1-Chloro-2-ethylbenzene: This compound lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
1-Chloro-4-ethylbenzene: Similar to 1-chloro-2-ethylbenzene but with the chlorine atom in a different position, affecting its reactivity and applications.
1-Chloro-2-(chloromethyl)benzene: This compound has a chloromethyl group instead of a vinyl group, leading to different chemical properties and uses.
Propriétés
Numéro CAS |
3808-66-0 |
|---|---|
Formule moléculaire |
C14H10ClNO2 |
Poids moléculaire |
259.69 g/mol |
Nom IUPAC |
1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H10ClNO2/c15-14-4-2-1-3-12(14)8-5-11-6-9-13(10-7-11)16(17)18/h1-10H/b8-5+ |
Clé InChI |
KCVCIRLBAPTBEF-VMPITWQZSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


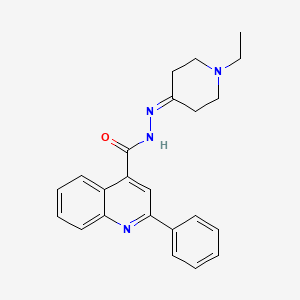
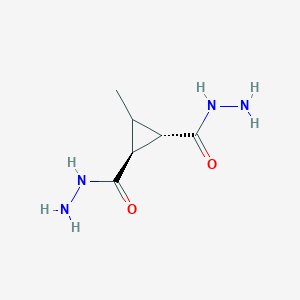
![10-(2,4-Dimethylphenyl)-5-pyridin-3-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B14158270.png)
![4-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-9-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B14158278.png)
![5-[(2,5-Dichlorophenoxy)methyl]-n-(4-methylphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B14158301.png)
![{1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid](/img/structure/B14158314.png)
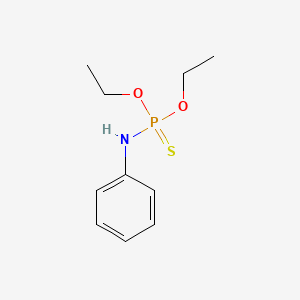

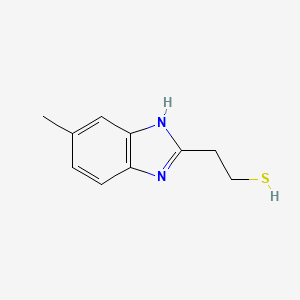
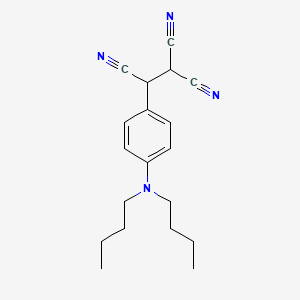
![11-(2-Furanyl)-2,3,4,5,10,11-hexahydro-3-(3-methoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14158359.png)
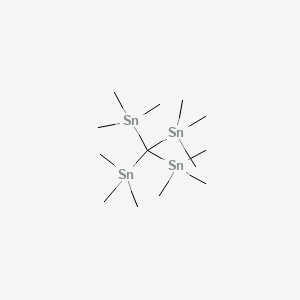
![N-[(2-cyanophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B14158368.png)
![2-[(Pentachlorophenoxy)methyl]oxirane](/img/structure/B14158374.png)
